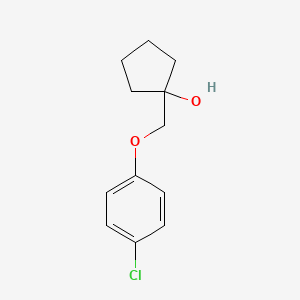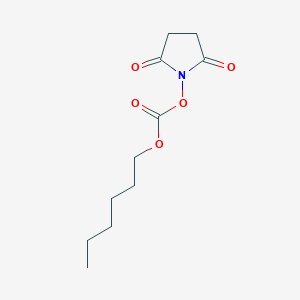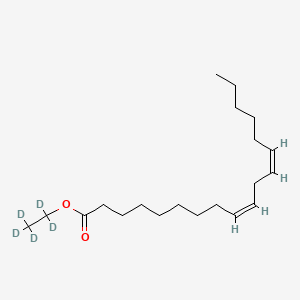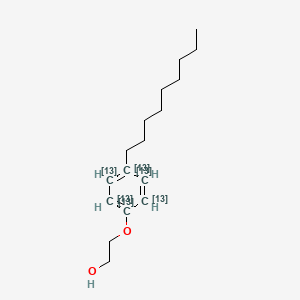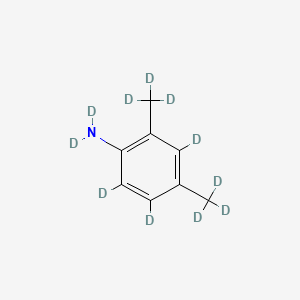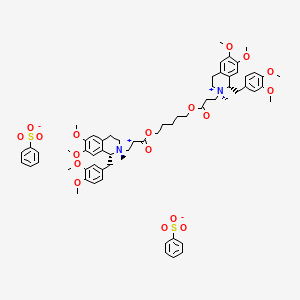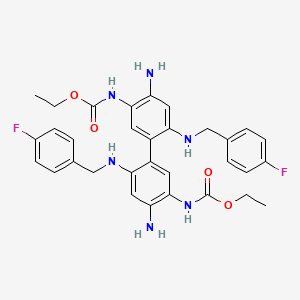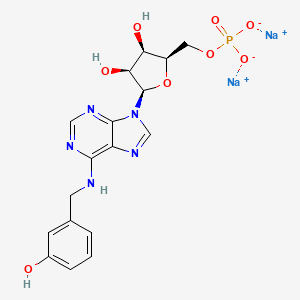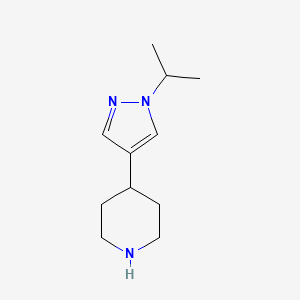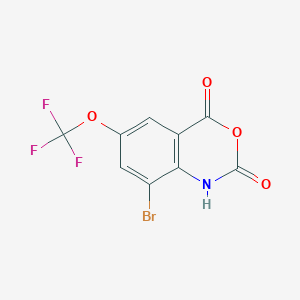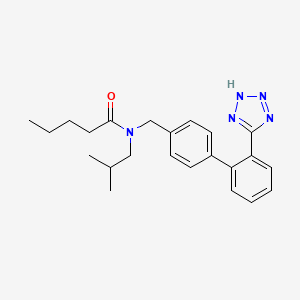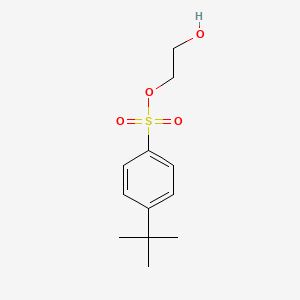
2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate is an organic compound with the molecular formula C12H18O4S. It is a sulfonate ester derived from benzenesulfonic acid and is characterized by the presence of a hydroxyethyl group and a tert-butyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate typically involves the reaction of 4-(tert-Butyl)benzenesulfonyl chloride with ethylene glycol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The hydroxyethyl group can react with carboxylic acids or acid chlorides to form esters.
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification: Reagents include carboxylic acids or acid chlorides, with catalysts such as sulfuric acid or p-toluenesulfonic acid. The reactions are performed under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used, often in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenesulfonates with various functional groups.
Esterification: Products are esters of this compound.
Oxidation: Products include aldehydes or carboxylic acids derived from the hydroxyethyl group.
Scientific Research Applications
2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonate group can enhance the compound’s solubility and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)benzenesulfonic acid
- 4-(tert-Butyl)benzenesulfonyl chloride
- 2-Hydroxyethyl benzenesulfonate
Uniqueness
2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate is unique due to the presence of both a hydroxyethyl group and a tert-butyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C12H18O4S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-hydroxyethyl 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-12(2,3)10-4-6-11(7-5-10)17(14,15)16-9-8-13/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
ARDSRDQZZGQKRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


